molecular formula C7H5F4NO B1408087 4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine CAS No. 1227598-93-7

4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine

Cat. No. B1408087
CAS RN: 1227598-93-7
M. Wt: 195.11 g/mol
InChI Key: BVGODMDKVGLLRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine (FMTP) is an organic compound used in a variety of scientific research applications. It is a colorless liquid that has a low boiling point and a high vapor pressure. FMTP is a versatile compound that can be used in a variety of laboratories for a variety of purposes.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine is not yet fully understood. However, it is believed that the compound acts as an electron donor, transferring electrons to other molecules. This allows 4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine to form covalent bonds with other molecules and to participate in a variety of chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine are not yet fully understood. However, it is believed that the compound can act as a catalyst for a variety of biochemical reactions, such as those involved in the synthesis of proteins and other macromolecules. In addition, 4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine has been shown to have antioxidant properties, which may be beneficial for a variety of physiological processes.

Advantages and Limitations for Lab Experiments

4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine has a number of advantages for use in laboratory experiments. Its low boiling point and high vapor pressure make it easy to handle in the laboratory. In addition, its versatility allows it to be used in a variety of applications, such as the synthesis of organic compounds and nanomaterials. However, 4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine has some limitations, such as its toxicity and the fact that its mechanism of action is not yet fully understood.

Future Directions

Future research on 4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine may focus on further elucidating its mechanism of action and its biochemical and physiological effects. In addition, research may focus on the development of new applications for 4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine, such as its use in the synthesis of new drugs or materials. Finally, research may focus on improving the synthesis methods for 4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine, such as developing more efficient and cost-effective methods.

Scientific Research Applications

4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine is a versatile compound that can be used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including heterocyclic compounds and peptides. It has also been used in the synthesis of drugs, such as antibiotics and anti-inflammatory agents. In addition, 4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine has been used in the synthesis of nanomaterials, such as carbon nanotubes and graphene.

properties

IUPAC Name

4-fluoro-2-methoxy-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NO/c1-13-6-3-4(8)2-5(12-6)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGODMDKVGLLRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=N1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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